molecular formula C31H22Br2N4O8 B12931251 (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate

(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate

Cat. No.: B12931251
M. Wt: 738.3 g/mol
InChI Key: AQIVLCPMKNSFDU-TXJANDSUSA-N
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Description

(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrofuran ring substituted with benzoyloxy and pyrazolopyrimidinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate typically involves multi-step organic reactions. The starting materials include tetrahydrofuran derivatives and pyrazolopyrimidine intermediates. The key steps involve:

    Benzoylation: Introduction of benzoyloxy groups through esterification reactions.

    Bromination: Addition of bromine atoms to the pyrazolopyrimidine ring.

    Cyclization: Formation of the tetrahydrofuran ring through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of bromine atoms to form debrominated derivatives.

    Substitution: Replacement of benzoyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydrofuran derivatives and pyrazolopyrimidine analogs, which can be further utilized in different applications.

Scientific Research Applications

(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The bromine atoms and pyrazolopyrimidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate: Lacks bromine atoms, resulting in different reactivity and binding properties.

    (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dichloro-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate: Contains chlorine atoms instead of bromine, leading to variations in chemical behavior.

Uniqueness

The presence of bromine atoms in (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate imparts unique reactivity and binding characteristics, making it distinct from its analogs

Properties

Molecular Formula

C31H22Br2N4O8

Molecular Weight

738.3 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,6-dibromo-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H22Br2N4O8/c32-24-21-25(34-31(33)35-26(21)38)37(36-24)27-23(45-30(41)19-14-8-3-9-15-19)22(44-29(40)18-12-6-2-7-13-18)20(43-27)16-42-28(39)17-10-4-1-5-11-17/h1-15,20,22-23,27H,16H2,(H,34,35,38)/t20-,22-,23-,27-/m1/s1

InChI Key

AQIVLCPMKNSFDU-TXJANDSUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)Br)C(=N3)Br)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C4=C(C(=O)NC(=N4)Br)C(=N3)Br)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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